

# Application Notes and Protocols: Coupling of 1-Boc-4-mesyloxypiperidine with Pyrazoles

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## Compound of Interest

*tert*-Butyl 4-  
Compound Name: ((methylsulfonyl)oxy)piperidine-1-  
carboxylate  
Cat. No.: B114599

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This document provides detailed protocols and application notes for the synthesis of N-substituted piperidiny pyrazoles via the coupling of 1-Boc-4-mesyloxypiperidine with various pyrazole derivatives. This reaction is a crucial step in the synthesis of numerous pharmaceutically active compounds.

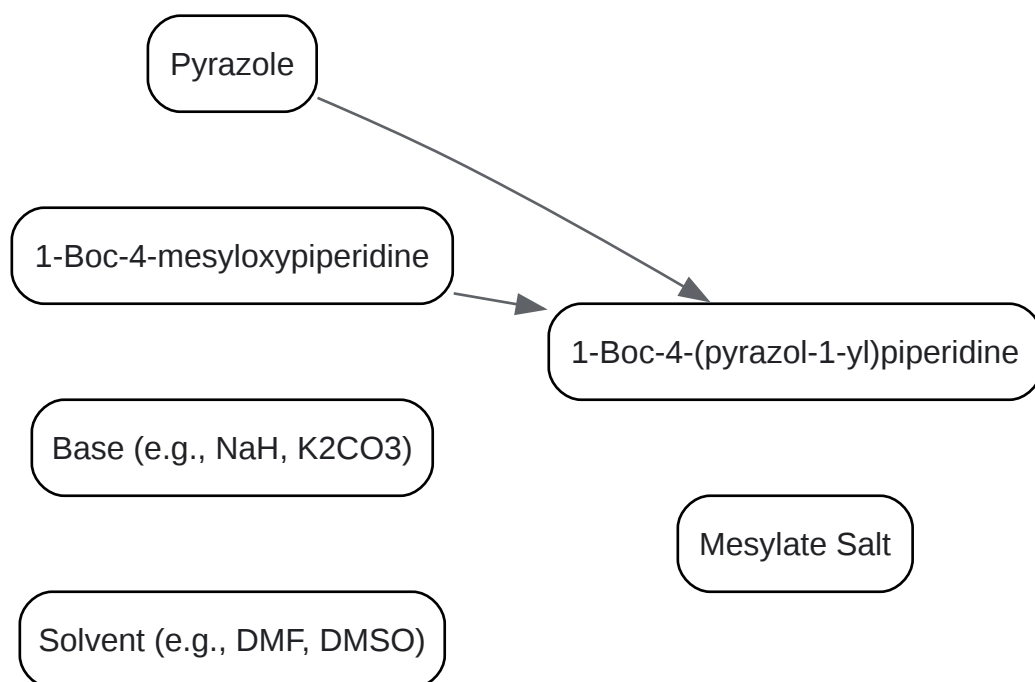
## Introduction

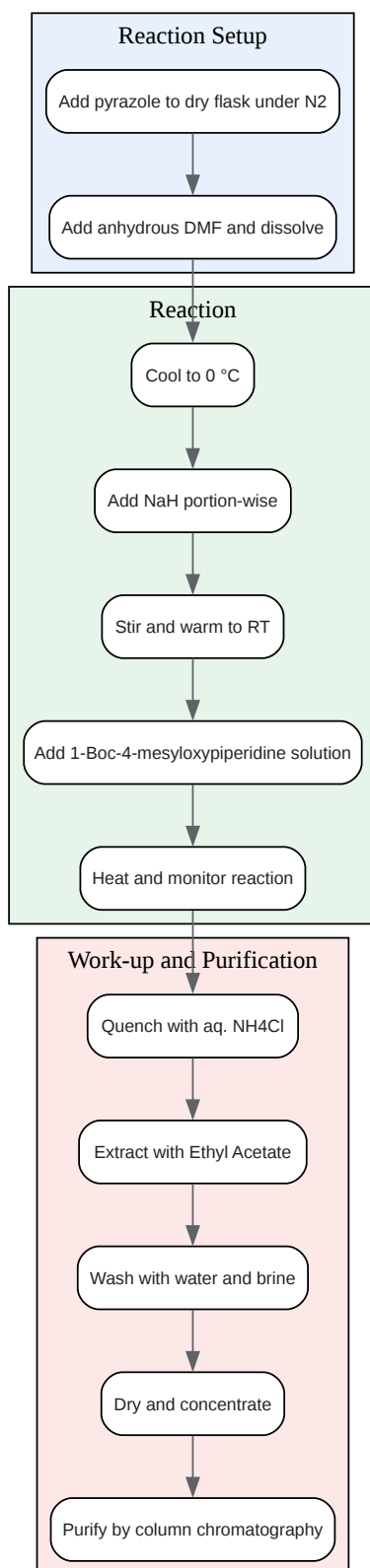
The N-alkylation of pyrazoles with functionalized piperidines is a common strategy in medicinal chemistry to generate novel chemical entities with potential therapeutic applications. The piperidine moiety can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, while the pyrazole core is a versatile scaffold found in a wide range of bioactive molecules. The reaction between 1-Boc-4-mesyloxypiperidine and a pyrazole proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole acts as the nucleophile, displacing the mesylate leaving group.

## Reaction Scheme and Mechanism

The general reaction involves the deprotonation of the pyrazole nitrogen using a suitable base, followed by nucleophilic attack on the carbon bearing the mesyloxy group of 1-Boc-4-

mesyloxypiperidine. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent substitution.





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